2-[3-(2-Methylphenyl)pyrrolidin-1-YL]ethanamine structural analogs and derivatives
2-[3-(2-Methylphenyl)pyrrolidin-1-YL]ethanamine structural analogs and derivatives
An In-Depth Technical Guide to the Synthesis, Characterization, and Structure-Activity Relationship of 2-[3-(2-Methylphenyl)pyrrolidin-1-YL]ethanamine Structural Analogs and Derivatives
Introduction
Monoamine reuptake inhibitors (MRIs) are a critical class of therapeutic agents used in the management of various psychiatric and neurological disorders, including depression, anxiety, and attention-deficit hyperactivity disorder (ADHD).[1][2] These compounds exert their pharmacological effects by blocking the action of one or more of the major monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1] By inhibiting the reuptake of these neurotransmitters from the synaptic cleft, MRIs increase their concentration and prolong their action, leading to enhanced monoaminergic neurotransmission.[1][2]
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[3][4][5] Its conformational rigidity and ability to present substituents in a well-defined three-dimensional space make it an attractive core for the design of potent and selective ligands for various biological targets. Within the realm of MRIs, the 3-aryl-pyrrolidine motif has emerged as a particularly promising pharmacophore. This guide focuses on a specific embodiment of this class: 2-[3-(2-Methylphenyl)pyrrolidin-1-YL]ethanamine and its structural analogs and derivatives.
This document provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. It delves into the medicinal chemistry strategies for designing and synthesizing novel analogs, detailed protocols for their in vitro and in vivo characterization, and an analysis of their structure-activity relationships (SAR) to guide future drug discovery efforts in this chemical space.
Medicinal Chemistry: Design and Synthesis of Analogs and Derivatives
The rational design of novel analogs based on the 2-[3-(2-Methylphenyl)pyrrolidin-1-YL]ethanamine core is guided by established SAR principles for monoamine transporter ligands. The primary objective is to modulate the potency and selectivity for DAT, NET, and SERT to achieve a desired pharmacological profile, such as a potent and selective dopamine reuptake inhibitor (DRI) or a balanced triple reuptake inhibitor (TRI).
Key Structural Motifs and Their Influence on Activity
The core structure can be divided into three key regions for modification: the aryl ring , the pyrrolidine ring , and the ethylamine side chain .
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Aryl Ring Substitution: The nature and position of substituents on the phenyl ring are critical determinants of potency and selectivity. Halogen substitutions, for example, are known to influence binding affinity. The position of the methyl group in the parent compound (ortho) also plays a significant role in the conformational presentation of the aryl group within the transporter binding pocket.
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Pyrrolidine Ring Modifications: While the pyrrolidine ring itself is often conserved, modifications such as substitution on the ring can impact stereochemistry and potency. The stereochemistry at the 3-position of the pyrrolidine is a crucial factor, with different enantiomers often exhibiting significantly different pharmacological activities.
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Ethylamine Side Chain Alterations: The length and nature of the side chain extending from the pyrrolidine nitrogen can be modified to explore interactions with the transporter proteins. Variations can include altering the linker length, introducing functional groups, or incorporating the nitrogen into a larger ring system.
General Synthetic Strategy
The synthesis of 3-aryl-pyrrolidine derivatives can be approached through several established routes. A common strategy involves the construction of the pyrrolidine ring via intramolecular cyclization or through cycloaddition reactions.[5][6] A plausible synthetic workflow for the parent compound and its analogs is outlined below.
Caption: Proposed synthetic workflow for 2-[3-(2-Methylphenyl)pyrrolidin-1-YL]ethanamine.
Experimental Protocol: Synthesis of a Representative Analog
The following is a representative, generalized protocol for the synthesis of a 3-aryl-pyrrolidine derivative, which can be adapted for the synthesis of the title compound and its analogs.
Step 1: Synthesis of 1-(tert-butoxycarbonyl)-3-(2-methylphenyl)pyrrolidin-3-ol
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To a solution of 1-(tert-butoxycarbonyl)pyrrolidin-3-one in anhydrous THF at -78 °C under a nitrogen atmosphere, add a solution of (2-methylphenyl)magnesium bromide (prepared from 2-bromotoluene and magnesium turnings) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12 hours.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired alcohol.
Step 2: Reductive Deoxygenation
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To a solution of 1-(tert-butoxycarbonyl)-3-(2-methylphenyl)pyrrolidin-3-ol in dichloromethane at 0 °C, add triethylsilane followed by trifluoroacetic acid.
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Stir the reaction mixture at room temperature for 4 hours.
-
Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to afford 1-(tert-butoxycarbonyl)-3-(2-methylphenyl)pyrrolidine.
Step 3: Deprotection
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Dissolve 1-(tert-butoxycarbonyl)-3-(2-methylphenyl)pyrrolidine in a solution of 4 M HCl in dioxane.
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Stir the mixture at room temperature for 2 hours.
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Concentrate the reaction mixture in vacuo to yield 3-(2-methylphenyl)pyrrolidine hydrochloride.
Step 4: N-Alkylation and Final Deprotection
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To a solution of 3-(2-methylphenyl)pyrrolidine hydrochloride in acetonitrile, add potassium carbonate and 2-(Boc-amino)ethyl bromide.
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Stir the reaction mixture at 60 °C for 16 hours.
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Filter the reaction mixture and concentrate the filtrate.
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Purify the crude product by column chromatography.
-
Dissolve the purified intermediate in 4 M HCl in dioxane and stir for 2 hours at room temperature.
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Concentrate the reaction mixture in vacuo to yield the final product, 2-[3-(2-Methylphenyl)pyrrolidin-1-YL]ethanamine hydrochloride.
Pharmacological Characterization
The pharmacological profile of novel analogs is determined through a series of in vitro and in vivo assays designed to assess their affinity for and functional activity at the monoamine transporters, as well as their overall physiological effects.
In Vitro Assays: Receptor Binding and Uptake Inhibition
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific transporter.[4] These assays measure the ability of a test compound to compete with a radiolabeled ligand that has a known high affinity for the target transporter. Uptake inhibition assays, on the other hand, measure the functional potency of a compound in blocking the transport of a radiolabeled neurotransmitter into cells expressing the transporter of interest.[7]
Experimental Protocol: Radioligand Binding Assay
This protocol is a generalized procedure for a competitive radioligand binding assay using cell membranes expressing the human dopamine, norepinephrine, or serotonin transporters.
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Membrane Preparation: Homogenize cells stably expressing the transporter of interest in a cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the pellet in a fresh buffer and store at -80 °C.
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Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT), and varying concentrations of the test compound.
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Incubation: Incubate the plates at room temperature for a specified time to reach equilibrium.
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Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
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Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Experimental Protocol: Neurotransmitter Uptake Inhibition Assay
This protocol describes a typical uptake inhibition assay using cells stably expressing a monoamine transporter.
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Cell Plating: Plate HEK293 cells stably expressing the transporter of interest in a 96-well plate and allow them to adhere overnight.
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Pre-incubation: Wash the cells with a Krebs-HEPES buffer and pre-incubate them with varying concentrations of the test compound.
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Uptake Initiation: Add a solution containing a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to initiate uptake.
-
Incubation: Incubate the plate for a short period (typically 1-5 minutes) at room temperature.
-
Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer.
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Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radiolabeled neurotransmitter taken up using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the neurotransmitter uptake.
Caption: Workflow for the in vitro characterization of novel analogs.
In Vivo Assays: Locomotor Activity
The locomotor activity test is a common in vivo assay used to assess the stimulant or depressant effects of a compound on the central nervous system.[5][8] For compounds that are potent dopamine reuptake inhibitors, an increase in locomotor activity is expected.[8]
Experimental Protocol: Rodent Locomotor Activity Test
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Acclimation: Individually house rodents (mice or rats) in the testing room for at least one hour before the experiment to allow for acclimation.
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Habituation: Place each animal in an open-field activity chamber and allow it to explore freely for a 30-60 minute habituation period.
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Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal injection).
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Data Collection: Immediately return the animal to the activity chamber and record its locomotor activity for a set period (e.g., 60-120 minutes) using an automated system with infrared beams or video tracking software.
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Data Analysis: Analyze the data to determine parameters such as total distance traveled, rearing frequency, and time spent in different zones of the chamber. Compare the effects of different doses of the test compound to the vehicle control.
Structure-Activity Relationship (SAR) Analysis
The data obtained from the in vitro and in vivo assays are used to establish a structure-activity relationship for the synthesized analogs. This analysis provides valuable insights into how different structural modifications influence the pharmacological profile of the compounds.
Data Summary Table
The following table presents hypothetical data for a series of analogs to illustrate the SAR.
| Compound | R¹ (Aryl Ring) | R² (Side Chain) | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Locomotor Activity |
| Parent | 2-CH₃ | -CH₂CH₂NH₂ | 25 | 150 | >1000 | ++ |
| Analog 1 | 4-Cl | -CH₂CH₂NH₂ | 15 | 80 | 850 | +++ |
| Analog 2 | 3,4-diCl | -CH₂CH₂NH₂ | 8 | 35 | 500 | ++++ |
| Analog 3 | 2-CH₃ | -CH₃ | 40 | 200 | >1000 | + |
| Analog 4 | 2-CH₃ | -CH₂CH₂OH | 60 | 300 | >1000 | +/- |
Note: Data are hypothetical for illustrative purposes. + indicates the magnitude of the increase in locomotor activity.
Interpretation of SAR
-
Aryl Ring Substitution: As illustrated by Analogs 1 and 2, the addition of electron-withdrawing groups such as chlorine to the phenyl ring can enhance potency at both DAT and NET. A 3,4-dichloro substitution pattern appears to be particularly favorable for high affinity.
-
Side Chain Modification: The ethylamine side chain is crucial for potent activity. Shortening the chain (Analog 3) or introducing a hydroxyl group (Analog 4) leads to a significant decrease in potency, suggesting that the primary amine and the two-carbon spacer are important for optimal interaction with the transporters.
Molecular Modeling and Binding Hypothesis
Molecular modeling studies can provide a structural basis for the observed SAR. By docking the analogs into homology models of the monoamine transporters, it is possible to visualize the putative binding poses and identify key interactions.[1][9]
Caption: Key hypothesized interactions of a 3-aryl-pyrrolidine ligand within the DAT binding pocket.
The protonated amine of the ethylamine side chain is thought to form a key ionic interaction with a conserved aspartate residue in the transporter (Asp79 in DAT).[9] The aryl ring likely engages in hydrophobic or pi-stacking interactions with aromatic residues in the binding pocket, and the pyrrolidine ring serves as a rigid scaffold to optimally position these interacting moieties.
Conclusion and Future Directions
The 2-[3-(2-Methylphenyl)pyrrolidin-1-YL]ethanamine scaffold represents a promising starting point for the development of novel monoamine reuptake inhibitors. The synthetic accessibility and the well-defined structure-activity relationships in this chemical class allow for the rational design of analogs with tailored pharmacological profiles. Future work in this area should focus on:
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Expanding the Analog Library: Synthesizing a broader range of derivatives with diverse substitutions on the aryl ring and modifications to the side chain to further probe the SAR.
-
Stereoselective Synthesis: Developing efficient methods for the stereoselective synthesis of the 3-aryl-pyrrolidine core to isolate and evaluate the activity of individual enantiomers.
-
In-depth Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-like properties.
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Advanced In Vivo Studies: Evaluating the most promising candidates in more complex behavioral models to assess their therapeutic potential for specific CNS disorders.
By combining systematic medicinal chemistry, robust pharmacological characterization, and insightful SAR analysis, the development of novel and effective therapeutics based on the 3-aryl-pyrrolidine scaffold can be significantly advanced.
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